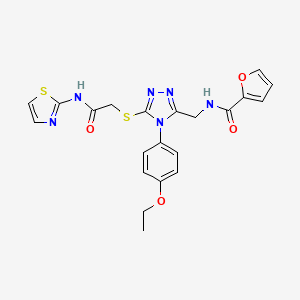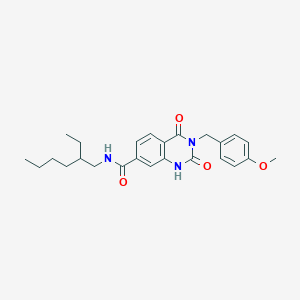![molecular formula C24H22N2O2S B11447382 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B11447382.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylfuran moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the 4-METHYLPHENYL Group: The 4-METHYLPHENYL group can be introduced via Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Phenylfuran Moiety: The phenylfuran moiety can be attached through a Suzuki coupling reaction between a boronic acid derivative of phenylfuran and a halogenated thiazole intermediate.
Formation of the Propanamide Group: The final step involves the amidation reaction between the thiazole intermediate and a suitable amine, such as 3-aminopropanoic acid, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Materials Science: Its unique structural features make it suitable for use in the design of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: The compound can be used as a molecular probe to study biological processes, including enzyme inhibition and signal transduction pathways.
Industrial Applications: It may find use in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound’s thiazole and phenylfuran moieties play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE shares structural similarities with other thiazole derivatives, such as:
- N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(2-PHENYLFURAN-2-YL)PROPANAMIDE
- N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(3-PHENYLFURAN-2-YL)PROPANAMIDE
Uniqueness
The uniqueness of N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the thiazole and phenylfuran moieties contributes to its versatility in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H22N2O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C24H22N2O2S/c1-17-7-9-18(10-8-17)15-21-16-25-24(29-21)26-23(27)14-12-20-11-13-22(28-20)19-5-3-2-4-6-19/h2-11,13,16H,12,14-15H2,1H3,(H,25,26,27) |
InChI Key |
MKTJAPCYDHASGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B11447302.png)

![2-{1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11447316.png)

![Ethyl 4-(2-hydroxy-3-methoxyphenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11447336.png)
![4,4-dimethyl-13-(4-methylpiperazin-1-yl)-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11447342.png)
![6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B11447346.png)

![Methyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11447355.png)

![6-(butylamino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11447371.png)

![6-bromo-N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447378.png)
